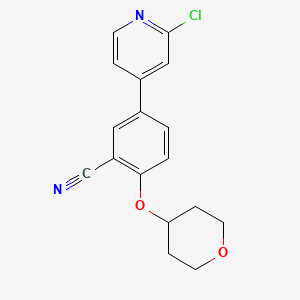

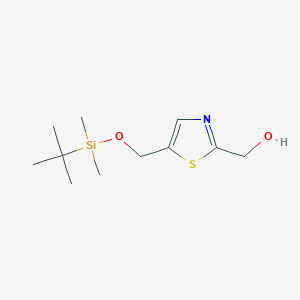

2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde

説明

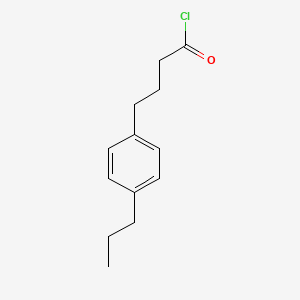

“2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde” is a chemical compound with the molecular formula C29H22N2O . It has a molecular weight of 414.51 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of imidazole compounds, such as “this compound”, can be achieved through various methods . For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method enabled the synthesis of 4,5-disubstituted imidazoles . Another method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C29H22N2O/c32-21-23-12-10-11-19-27(23)28-20-31(22-30-28)29(24-13-4-1-5-14-24,25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-22H .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It is soluble in dichloromethane, ethyl acetate, and methanol .科学的研究の応用

Fluorescent Probes

2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde and its derivatives have been utilized in the development of fluorescent probes. For instance, 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, a related compound, was designed as a ratiometric fluorescent probe for cysteine and homocysteine. This probe displayed a significant hypsochromic shift in emission, indicating its potential for quantitatively detecting these amino acids (Lin et al., 2008).

Chemical Synthesis and Catalysis

The compound and its analogs are valuable in chemical synthesis. A study demonstrated the transition-metal-free insertion of benzyl group into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde, leading to diverse quinolin-4-one derivatives. This indicates the utility of these compounds in novel synthetic pathways (Xu et al., 2019).

Corrosion Inhibition

Imidazole-based molecules, including derivatives of 2-(1H-imidazol-4-yl)benzaldehyde, have been explored as corrosion inhibitors. They demonstrated significant inhibition efficiency against carbon steel corrosion in acidic medium, suggesting their potential in industrial applications (Costa et al., 2021).

Antimicrobial and Anti-Leishmanial Activities

Compounds derived from this compound have shown promising antimicrobial and anti-leishmanial activities. A study synthesized various 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones and evaluated them for these activities, indicating their potential in pharmaceutical research (Hussain et al., 2009).

Luminescence Sensing

Certain derivatives of this compound have been employed in luminescence sensing applications. For example, lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate showed sensitivity to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors (Shi et al., 2015).

Safety and Hazards

When handling “2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde”, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

特性

IUPAC Name |

2-(1-tritylimidazol-4-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N2O/c32-21-23-12-10-11-19-27(23)28-20-31(22-30-28)29(24-13-4-1-5-14-24,25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCOTNOWDCVWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C5=CC=CC=C5C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

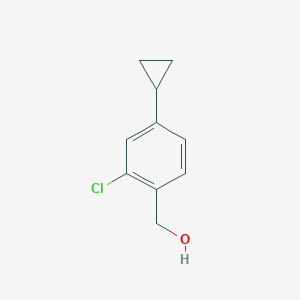

![1,7-Diazaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B1407743.png)

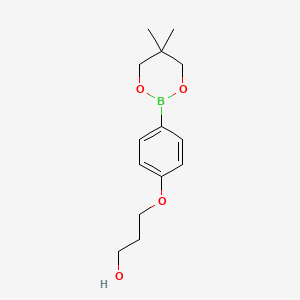

![2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol](/img/structure/B1407758.png)

![Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1407762.png)